molecular formula C22H32O4 B565958 Iloprost R-isomer CAS No. 74843-13-3

Iloprost R-isomer

Cat. No. B565958
CAS RN: 74843-13-3
M. Wt: 360.494
InChI Key: HIFJCPQKFCZDDL-GBSCXWAGSA-N
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Description

Iloprost R-isomer is a synthetic prostacyclin analog derived from the naturally occurring prostacyclin, PGI2. It is a potent vasodilator and anti-aggregant that has been used in the treatment of pulmonary arterial hypertension (PAH). Iloprost R-isomer has been found to be effective in reducing pulmonary vascular resistance, improving right ventricular function, and improving symptoms of PAH. Additionally, it has been studied for its potential applications in other areas such as wound healing, angiogenesis, and inflammation.

Scientific Research Applications

Pulmonary Arterial Hypertension (PAH)

Iloprost is used in the treatment of PAH. It has been shown to decrease pulmonary vascular resistance and pulmonary artery pressure. The R-isomer specifically is noted for its potency in dilating blood vessels .

Acute Respiratory Distress Syndrome (ARDS)

Preclinical studies have indicated that Iloprost can have a beneficial effect on controlling pulmonary inflammation in ARDS. A large multicenter trial is planned to evaluate its effects further .

Aerosolized Application

Iloprost-loaded liposomes are being investigated for aerosolization by vibrating mesh nebulizers. This could lead to sustained release effects for treating PAH .

Intravenous vs. Aerosolized Form

Studies have compared the effectiveness of intravenous Iloprost versus aerosolized forms in patients with PAH. Intravenous administration was found to be more effective in some cases .

Mechanism of Action

Target of Action

Iloprost, including its R-isomer, is an analog of prostacyclin (PGI2), an endogenous prostanoid mainly produced in the vascular endothelium . It primarily targets the prostacyclin receptor to stimulate vasodilation . It has little selectivity as it binds to and activates all four receptors for prostaglandin e2, namely, prostaglandin ep1 receptor, prostaglandin ep2 receptor, prostaglandin ep3 receptor, and prostaglandin ep4 receptor .

Mode of Action

The R-isomer of Iloprost works by binding to its targets and initiating a series of biochemical reactions. It activates the prostacyclin receptor to stimulate vasodilation, allowing blood to flow more freely through the vessels . The R-isomer is reported to exhibit a higher potency in dilating blood vessels compared to the S-isomer .

Biochemical Pathways

It is proposed that iloprost decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress . It also affects the peroxisome proliferator-activated receptors (PPARs), which are ligand-regulated transcription factors with various important biological effects such as metabolic and cardiovascular physiology .

Pharmacokinetics

The pharmacokinetic properties of Iloprost, including its R-isomer, are crucial for understanding its bioavailability. Iloprost is metabolized via β-oxidation to inactive tetranor-iloprost . It has an elimination half-life of 20–30 minutes , and it is excreted through the kidneys (68%) and feces (12%) .

Result of Action

The primary result of Iloprost R-isomer’s action is the dilation of systemic and pulmonary arterial vascular beds . This leads to improved blood flow, which can alleviate symptoms in conditions like pulmonary arterial hypertension (PAH). It also affects platelet aggregation, but the relevance of this effect to the treatment of pulmonary hypertension is unknown .

Action Environment

The action, efficacy, and stability of Iloprost R-isomer can be influenced by various environmental factors. For instance, the drug’s effectiveness was established in young, healthy adults who suffered frostbite at high altitudes . More research is needed to fully understand how different environments impact the action of Iloprost R-isomer.

properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17+,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-GBSCXWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iloprost R-isomer

CAS RN

74843-13-3
Record name Iloprost R-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ILOPROST R-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHG2128QW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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